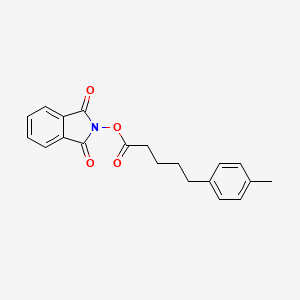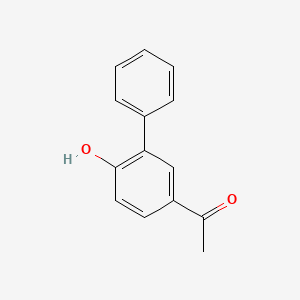![molecular formula C15H20N4O2 B15317247 benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
benzyl N-[4-(azidomethyl)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate is a compound that features a benzyl group, an azidomethyl group, and a cyclohexyl ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(azidomethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with N-[4-(azidomethyl)cyclohexyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd-C) or trimethylphosphine and water.
Substitution: Various nucleophiles depending on the desired product.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst for the click reaction.
Major Products Formed
Reduction: Primary amine.
Substitution: Various substituted products depending on the nucleophile used.
Cycloaddition: Triazoles.
Aplicaciones Científicas De Investigación
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl N-[4-(azidomethyl)cyclohexyl]carbamate largely depends on the specific chemical reactions it undergoes. For example:
Reduction: The azide group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azide group reacts with alkynes to form triazoles, which are stable and can be used in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl azide: Similar in structure but lacks the cyclohexyl ring.
Cyclohexyl azide: Similar in structure but lacks the benzyl group.
N-(Azidomethyl)cyclohexylamine: Similar in structure but lacks the carbamate group.
Uniqueness
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate is unique due to the presence of both the benzyl and cyclohexyl groups, as well as the azidomethyl and carbamate functionalities. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C15H20N4O2 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
benzyl N-[4-(azidomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H20N4O2/c16-19-17-10-12-6-8-14(9-7-12)18-15(20)21-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,18,20) |
Clave InChI |
HTLBWIQWNJQOPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)

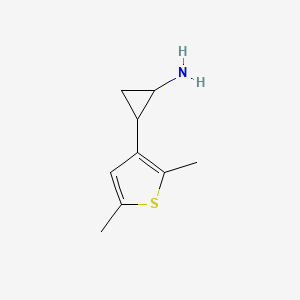
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
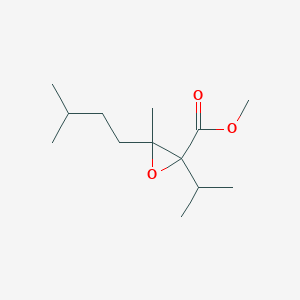
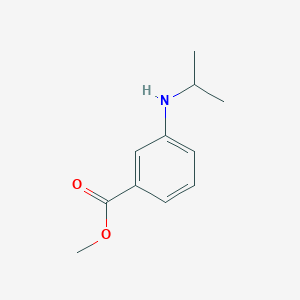
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
